bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is an organozinc reagent commonly used in organic synthesis. It is typically provided as a 0.5 M solution in tetrahydrofuran (THF). This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is synthesized through the reaction of 5-ethoxycarbonyl-2-furyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Ethoxycarbonyl-2-furyl bromide+Zn→5-Ethoxycarbonyl-2-furylzinc bromide
Industrial Production Methods
In industrial settings, the production of 5-ethoxycarbonyl-2-furylzinc bromide solution involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Transmetalation: Transfers the furan ring to other metal centers, such as palladium or nickel, in cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the most common solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 5-ethoxycarbonyl-2-furylzinc bromide solution include various substituted furans and complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-ethoxycarbonyl-2-furylzinc bromide solution involves the nucleophilic attack of the organozinc reagent on electrophilic centers. The zinc atom facilitates the transfer of the furan ring to the electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which enhance the reaction efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxycarbonyl-2-furylzinc chloride solution
- 5-Chloropentylzinc bromide solution
- 5-Fluoro-2-methoxyphenylmagnesium bromide solution
Uniqueness
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is unique due to its specific reactivity and stability in tetrahydrofuran (THF). Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in organic synthesis, distinguishing it from other organozinc and organomagnesium reagents.
Properties
Molecular Formula |
C7H7BrO3Zn |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
AYMOCZIAQOTGJO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]O1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.